molecular formula C16H13F3N6O2S4 B2493889 N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(trifluoromethyl)benzamide CAS No. 391868-85-2

N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(trifluoromethyl)benzamide

Cat. No.: B2493889
CAS No.: 391868-85-2
M. Wt: 506.56
InChI Key: LJXZHUXBHBMXMH-UHFFFAOYSA-N
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Description

N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(trifluoromethyl)benzamide is a sophisticated synthetic compound featuring a 1,3,4-thiadiazole core, a moiety widely recognized in medicinal chemistry for its diverse biological activities. The molecular structure incorporates two thiadiazole rings linked by a sulfide bridge and is capped with a 2-(trifluoromethyl)benzamide group, a common pharmacophore known to enhance metabolic stability and membrane permeability. Compounds based on the 1,3,4-thiadiazole scaffold have been extensively investigated for their potential as enzyme inhibitors, particularly targeting carbonic anhydrases [https://pubmed.ncbi.nlm.nih.gov/31790757/], receptor tyrosine kinases, and other proteins involved in signal transduction pathways. The presence of the trifluoromethyl group is a strategic modification often used to modulate electronic properties, lipophilicity, and binding affinity to hydrophobic pockets in target proteins. This reagent is of significant value in chemical biology and drug discovery research, serving as a key intermediate for the synthesis of novel small molecule libraries or as a pharmacological tool compound for probing biological mechanisms in vitro. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6O2S4/c1-2-28-14-24-22-12(30-14)20-10(26)7-29-15-25-23-13(31-15)21-11(27)8-5-3-4-6-9(8)16(17,18)19/h3-6H,2,7H2,1H3,(H,20,22,26)(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXZHUXBHBMXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(trifluoromethyl)benzamide is a complex organic compound that incorporates thiadiazole moieties known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Structure and Composition

The compound consists of:

  • Thiadiazole Rings : Two 1,3,4-thiadiazole units that contribute to its biological properties.
  • Benzamide Moiety : Provides additional pharmacological activity and influences the compound's interaction with biological targets.
  • Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to receptors.

Antimicrobial Activity

Research indicates that derivatives containing thiadiazole rings exhibit significant antimicrobial properties. For example:

  • Sulfamethizole , a thiadiazole derivative, has demonstrated effectiveness against various microbial strains, suggesting that similar compounds may possess comparable activity .
  • The compound's structure allows it to act as a potent inhibitor against Staphylococcus epidermidis, with variations in substituents affecting its efficacy .

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer properties. Studies have shown:

  • Compounds with 1,3,4-thiadiazole rings exhibit cytotoxic effects against several cancer cell lines. For instance, certain benzothiazole-thiadiazole hybrids have shown IC50 values in the nanomolar range against tumor markers such as VEGFR-2 and FGFR-1 .
  • Structure-activity relationship studies indicate that specific substitutions on the thiadiazole ring significantly enhance anticancer activity. The presence of electron-donating groups at strategic positions improves interaction with target proteins involved in tumor growth .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor:

  • Thiadiazole derivatives have been identified as effective inhibitors of carbonic anhydrase (CA), which is critical in various physiological processes and a target for drug development .
  • The SAR analysis indicates that modifications in the thiadiazole structure can lead to increased potency against CA isoforms .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of a series of thiadiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited enhanced inhibition against Phytophthora infestans, with an EC50 value significantly lower than standard treatments .

Study 2: Anticancer Activity

A comprehensive analysis was conducted on various thiadiazole-based compounds for their anticancer effects. The findings revealed that specific structural modifications led to compounds with IC50 values below 100 nM against multiple cancer cell lines. Notably, compounds featuring a methyl group at the para position of the phenyl ring displayed superior activity compared to their unsubstituted counterparts .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by multiple functional groups, including thiadiazole rings and a trifluoromethyl benzamide moiety. The molecular formula is C₁₄H₁₅F₃N₄S₃, and it exhibits unique interactions due to the presence of sulfur atoms and fluorine substituents. These characteristics contribute to its biological activity.

Medicinal Chemistry Applications

N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(trifluoromethyl)benzamide has shown promise in several areas of medicinal chemistry:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiadiazoles have been investigated for their ability to inhibit cancer cell growth through various mechanisms including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : Research has suggested that the compound may act as an inhibitor for enzymes involved in inflammatory pathways. Molecular docking studies have indicated potential interactions with key targets such as 5-lipoxygenase .

Agricultural Applications

The compound's unique chemical structure also opens avenues for agricultural applications:

  • Pesticidal Activity : Compounds containing thiadiazole rings are known for their fungicidal and insecticidal properties. This makes this compound a candidate for developing new agrochemicals aimed at controlling pests and diseases in crops.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer activity of various thiadiazole derivatives, compounds structurally similar to this compound were found to exhibit growth inhibition rates exceeding 70% against several cancer cell lines (e.g., SNB-19 and OVCAR-8). These results highlight the compound's potential as a lead structure for further development .

Case Study 2: Inhibitory Mechanisms

Molecular docking studies have demonstrated that compounds similar to this benzamide can effectively bind to active sites of enzymes involved in inflammatory responses. This suggests that further exploration could lead to new anti-inflammatory drugs based on this scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity Synthetic Pathway
Target Compound Bis-thiadiazole - 2-(Trifluoromethyl)benzamide
- Ethylsulfanyl group
~552.5 Antimicrobial (Gram+/Gram- bacteria, Candida albicans) Acylation of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine intermediates
4-Butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbomoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide Bis-thiadiazole - 4-Butoxybenzamide
- Ethylsulfanyl group
~565.6 High antimicrobial activity (MIC: 1–4 µg/mL) Similar to target compound, using 4-butoxybenzoyl chloride
2-[(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thiadiazole-acetamide - Benzylsulfanyl
- Trifluoromethylphenyl acetamide
~498.4 Moderate antifungal activity (C. albicans) Alkylation of 5-benzylsulfanyl-thiadiazole thiol
N-[5-((4-Chlorobenzyl)sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide Thiadiazole-benzamide - 4-Chlorobenzylsulfanyl
- Dimethylsulfamoyl
~523.0 Anticancer (IC~50~: 10–50 µM) Acylation with 4-(dimethylsulfamoyl)benzoyl chloride

Key Observations :

The bis-thiadiazole scaffold in the target compound and its butoxy analog shows superior antimicrobial potency (MIC: 1–4 µg/mL) over mono-thiadiazole derivatives, likely due to increased rigidity and binding site complementarity .

Synthetic Flexibility :

  • Alkylation of 5-mercapto-thiadiazole intermediates (e.g., using ethyl iodide or benzyl bromide) followed by acylation with substituted benzoyl chlorides allows modular synthesis of diverse analogs .

Physicochemical Properties :

  • The trifluoromethyl group reduces basicity and increases metabolic stability compared to electron-donating substituents (e.g., butoxy) .
  • Dimethylsulfamoyl groups (as in ) improve aqueous solubility but may reduce cell permeability compared to hydrophobic substituents.

Research Findings and Limitations

  • Antimicrobial Efficacy : The target compound and its butoxy analog exhibit broad-spectrum activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with MIC values comparable to first-line antibiotics . However, cytotoxicity data are absent, limiting therapeutic index assessments.
  • Anticancer Potential: Derivatives with sulfamoyl or acetamide termini (e.g., ) show moderate activity against cancer cell lines (IC~50~: 10–50 µM), suggesting the bis-thiadiazole core may require further optimization for oncology applications.
  • Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., trifluoromethyl, nitro) correlate with enhanced antimicrobial activity . Extended conjugation (e.g., bis-thiadiazole vs. mono-thiadiazole) improves target engagement but may increase synthetic complexity .

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